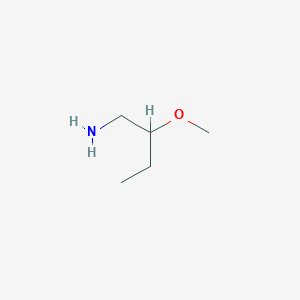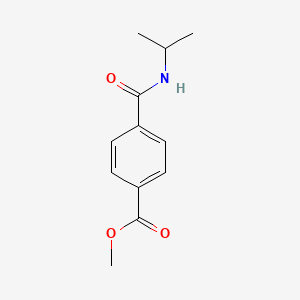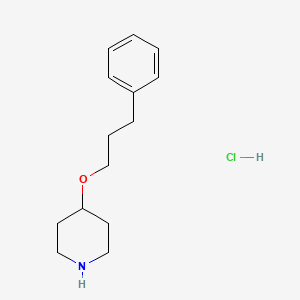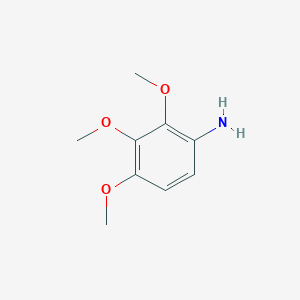
2,3,4-Trimethoxyaniline
Overview
Description
2,3,4-Trimethoxyaniline is an organic compound with the molecular formula C(9)H({13})NO(_3) It is a derivative of aniline, where three methoxy groups are attached to the benzene ring at the 2, 3, and 4 positions
Synthetic Routes and Reaction Conditions:
Methoxylation of Aniline Derivatives: One common method involves the methoxylation of aniline derivatives. This process typically uses methanol and a catalyst such as sulfuric acid to introduce methoxy groups into the benzene ring.
Nitration and Reduction: Another method involves the nitration of 2,3,4-trimethoxybenzene followed by reduction. The nitration step introduces a nitro group, which is then reduced to an amino group using reducing agents like iron and hydrochloric acid.
Industrial Production Methods: Industrial production often scales up these laboratory methods, optimizing reaction conditions for higher yields and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents such as sodium borohydride, converting nitro groups to amino groups.
Substitution: Electrophilic substitution reactions are common, where the methoxy groups activate the benzene ring towards further substitution. Common reagents include halogens and sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine), sulfonyl chlorides.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated or sulfonated derivatives.
Mechanism of Action
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, such as 2,3,4-trimethoxyaniline, have been found to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting various proteins like tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It is known that tmp-bearing compounds interact with their targets and cause changes that lead to their bioactivity . For instance, in the case of anti-cancer effects, these compounds inhibit the function of proteins like tubulin and Hsp90, disrupting the normal functioning of cancer cells .
Biochemical Pathways
Tmp-bearing compounds have been associated with a wide range of biological activities, suggesting that they likely interact with multiple biochemical pathways .
Pharmacokinetics
It has been suggested that compounds with a tmp group have high gastrointestinal (gi) absorption and are blood-brain barrier (bbb) permeant . The lipophilicity of these compounds, as indicated by Log Po/w values, can also influence their absorption and distribution .
Result of Action
Tmp-bearing compounds have demonstrated significant efficacy against various diseases, indicating their potential as therapeutic agents . For example, they have shown anti-cancer effects by inhibiting the function of various proteins in cancer cells .
Biochemical Analysis
Biochemical Properties
2,3,4-Trimethoxyaniline plays a significant role in biochemical reactions, particularly in the inhibition of tubulin polymerization. This compound interacts with tubulin, a protein that is essential for cell division, by binding to its active sites and preventing polymerization. This interaction disrupts the formation of microtubules, which are crucial for mitosis, thereby exhibiting antiproliferative activity . Additionally, this compound has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and stability.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can induce apoptosis in cancer cells by disrupting the cell cycle and promoting cell death . It also affects the expression of genes involved in cell proliferation and survival, thereby altering cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to tubulin, inhibiting its polymerization and leading to the disruption of microtubule formation . This inhibition results in cell cycle arrest and apoptosis in cancer cells. Additionally, this compound can modulate the activity of various enzymes, affecting metabolic pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits cell proliferation. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions . Threshold effects have been observed, where a specific dosage is required to achieve the desired antiproliferative activity without causing significant toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the synthesis and degradation of biomolecules, thereby affecting overall metabolic processes . Its interactions with metabolic enzymes can lead to changes in metabolite levels and alterations in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell can determine its interactions with biomolecules and its overall biological activity.
Scientific Research Applications
2,3,4-Trimethoxyaniline has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: It serves as a precursor in the manufacture of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2,4,6-Trimethoxyaniline: Another trimethoxy derivative with methoxy groups at different positions.
3,4,5-Trimethoxyaniline: Similar structure but with methoxy groups at the 3, 4, and 5 positions.
2,3,5-Trimethoxyaniline: Methoxy groups at the 2, 3, and 5 positions.
Uniqueness: 2,3,4-Trimethoxyaniline is unique due to the specific positioning of its methoxy groups, which can influence its chemical reactivity and biological activity differently compared to other isomers. This unique arrangement can lead to distinct properties and applications, making it valuable for specific research and industrial purposes.
Properties
IUPAC Name |
2,3,4-trimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRARCMOGDHJTAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00572939 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50625-48-4 | |
| Record name | 2,3,4-Trimethoxyaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00572939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


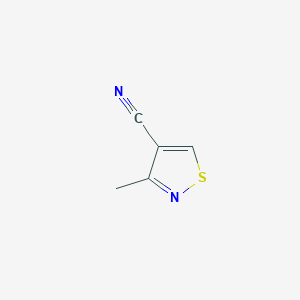
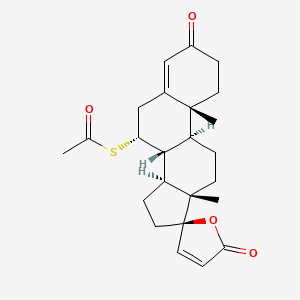
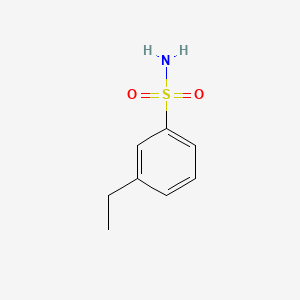
![[[(3,5-Dimethyl-4-sulfo-1H-pyrrol-2-yl)(3,5-dimethyl-4-sulfo-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) Disodium Salt](/img/structure/B1356120.png)
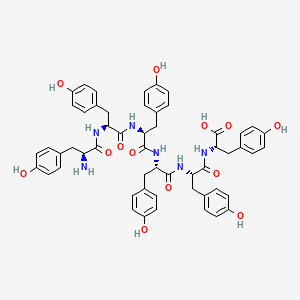
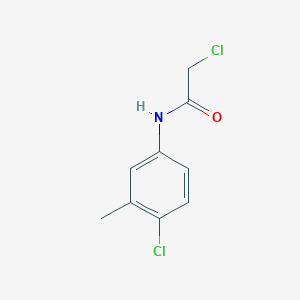
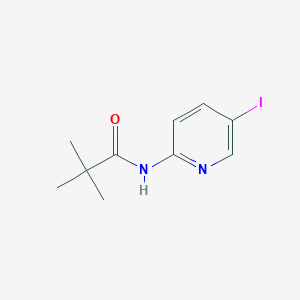
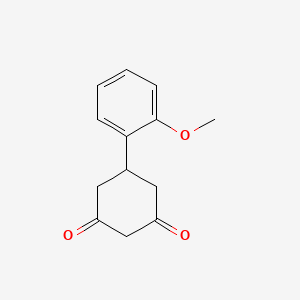
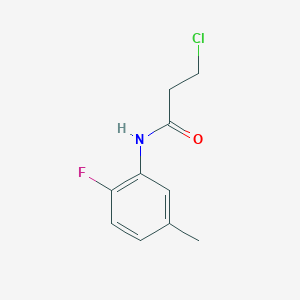
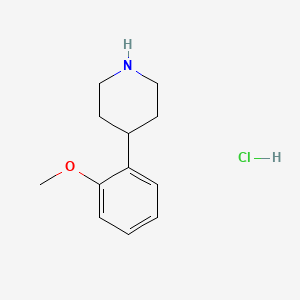
![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)
